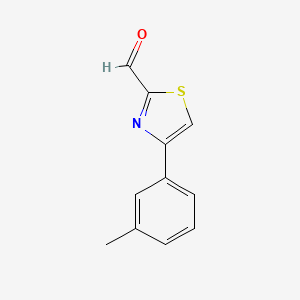

4-(3-Methylphenyl)-1,3-thiazole-2-carbaldehyde

Description

4-(3-Methylphenyl)-1,3-thiazole-2-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted at position 4 with a 3-methylphenyl group and at position 2 with a carbaldehyde moiety. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, confers unique electronic and steric properties. The 3-methylphenyl substituent introduces steric bulk and electron-donating effects, while the carbaldehyde group enhances reactivity for nucleophilic additions or condensations, making this compound a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name |

4-(3-methylphenyl)-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-8-3-2-4-9(5-8)10-7-14-11(6-13)12-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHRHBKFHFEHPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CSC(=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylphenyl)-1,3-thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For this compound, 3-methylbenzaldehyde can be reacted with thioacetamide in the presence of a halogenating agent such as bromine to form the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methylphenyl)-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products:

Oxidation: 4-(3-Methylphenyl)-1,3-thiazole-2-carboxylic acid.

Reduction: 4-(3-Methylphenyl)-1,3-thiazole-2-methanol.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

4-(3-Methylphenyl)-1,3-thiazole-2-carbaldehyde has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)-1,3-thiazole-2-carbaldehyde depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde

- Structural Difference : The fluorine atom at the para position of the phenyl ring replaces the methyl group.

- Electronic Effects : Fluorine is electron-withdrawing, reducing electron density on the phenyl ring and altering the carbaldehyde’s electrophilicity compared to the methyl-substituted analog.

- Applications : Fluorinated analogs are often explored for enhanced metabolic stability and bioavailability in drug design .

N-[2-(4-Methylphenyl)-1,3-thiazol-5-yl]acetamide (9d)

- Structural Difference : An acetamide group replaces the carbaldehyde at position 2, and the phenyl substituent is at position 4 (vs. 3-methyl in the target compound).

- Melting points and spectral data (e.g., IR: 1685 cm⁻¹ for C=O stretch in acetamide vs. 1705 cm⁻¹ for carbaldehyde) differ significantly .

4-{[(tert-Butyldimethylsilyl)oxy]methyl}-1,3-thiazole-2-carbaldehyde

Core Heterocycle Modifications

Pyrazole-Thiazole Hybrids (e.g., 3-(3-Hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde)

- Structural Difference : A pyrazole ring is fused to the thiazole system.

- Biological Activity : Pyrazole-thiazole hybrids exhibit antimicrobial and antioxidant properties, attributed to the pyrazole’s hydrogen-bonding interactions and planar structure .

1,3,4-Thiadiazole Derivatives (e.g., 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine)

- Structural Difference : Replacement of the thiazole with a 1,3,4-thiadiazole ring.

- Applications: Thiadiazoles are known for insecticidal and fungicidal activities due to their sulfur-rich framework, which enhances membrane permeability .

Reactivity Trends

- Carbaldehyde vs. Acetamide : The carbaldehyde group undergoes nucleophilic additions (e.g., forming hydrazones or Schiff bases), while acetamides participate in hydrogen bonding or hydrolysis reactions.

- Electron-Donating vs. Withdrawing Groups : Methyl groups enhance electron density on the thiazole ring, stabilizing intermediates in substitution reactions, whereas fluorine reduces reactivity toward electrophilic attacks .

Key Data Comparison

Biological Activity

4-(3-Methylphenyl)-1,3-thiazole-2-carbaldehyde is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their pharmacological potential, including anticancer, antimicrobial, and anticonvulsant properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound features a thiazole ring fused with a methyl-substituted phenyl group. The presence of the aldehyde functional group enhances its reactivity and potential biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A study investigated the cytotoxic effects of thiazole derivatives on HepG-2 (hepatocellular carcinoma) cells. The results indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups on the phenyl ring significantly enhances anticancer activity .

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. Research indicates that this compound exhibits moderate to good antibacterial activity against various strains.

Antimicrobial Screening

A comprehensive evaluation of thiazole derivatives showed that many compounds possess significant antimicrobial activity. The minimum inhibitory concentration (MIC) for this compound was determined through standard assays.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 25 | Moderate |

| Escherichia coli | 30 | Moderate |

| Salmonella typhimurium | 20 | Good |

Anticonvulsant Activity

The anticonvulsant potential of thiazoles has been explored in various models. Compounds similar to this compound have demonstrated protective effects in seizure models.

Experimental Findings

In a picrotoxin-induced convulsion model, thiazole derivatives showed varying degrees of anticonvulsant activity. The SAR analysis indicated that substitutions on the phenyl ring could enhance efficacy.

| Compound | ED50 (mg/kg) | Toxicity (TD50 mg/kg) | Protection Index |

|---|---|---|---|

| This compound | 18.4 | 170.2 | 9.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.